molecular formula C12H18F6OS2 B14533374 1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- CAS No. 62378-57-8

1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)-

Cat. No.: B14533374
CAS No.: 62378-57-8
M. Wt: 356.4 g/mol
InChI Key: CLBHFMSZDMLNIU-UHFFFAOYSA-N
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Description

1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C12H18OF6S2. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features ethoxy, pentyl, and bis(trifluoromethyl) groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted dithiolane with ethoxy and trifluoromethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The ethoxy and pentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study the interactions between sulfur-containing compounds and biological systems. It may also serve as a probe for investigating enzyme mechanisms.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The trifluoromethyl groups may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dithiolane, 3-ethoxy-3-methyl-5,5-bis(trifluoromethyl)-: Similar structure but with a methyl group instead of a pentyl group.

    1,2-Dithiolane, 3-ethoxy-3-ethyl-5,5-bis(trifluoromethyl)-: Similar structure but with an ethyl group instead of a pentyl group.

    1,2-Dithiolane, 3-ethoxy-3-propyl-5,5-bis(trifluoromethyl)-: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

1,2-Dithiolane, 3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and interactions with biological targets. The combination of the dithiolane ring and the trifluoromethyl groups also contributes to its distinct properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62378-57-8

Molecular Formula

C12H18F6OS2

Molecular Weight

356.4 g/mol

IUPAC Name

3-ethoxy-3-pentyl-5,5-bis(trifluoromethyl)dithiolane

InChI

InChI=1S/C12H18F6OS2/c1-3-5-6-7-9(19-4-2)8-10(21-20-9,11(13,14)15)12(16,17)18/h3-8H2,1-2H3

InChI Key

CLBHFMSZDMLNIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC(SS1)(C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

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